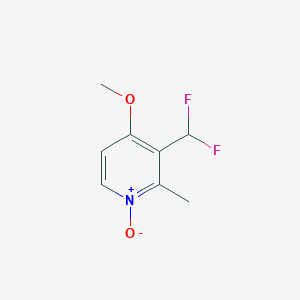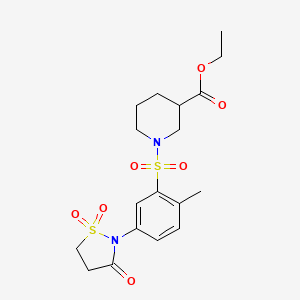![molecular formula C17H18FN3OS B2796177 2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-1-piperidin-1-yl-ethanone CAS No. 626222-39-7](/img/structure/B2796177.png)
2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-1-piperidin-1-yl-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-1-piperidin-1-yl-ethanone is a complex organic compound with a unique structure. Its synthesis, reactivity, and applications make it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmaceuticals, and materials science. The compound features a fluoro-substituted phenyl ring, a pyridazinylsulfanyl group, and a piperidinyl ethanone core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-1-piperidin-1-yl-ethanone can be achieved through multiple synthetic routes:
Pyridazine Derivative Formation: Start with a suitable pyridazine precursor. Introduction of the 4-fluoro-phenyl group via nucleophilic substitution reaction.
Sulfur-Substitution: Thiolation to attach the pyridazinylsulfanyl group, often using thiol-based reagents under controlled temperature and catalytic conditions.
Piperidine Attachment: The piperidine ring is introduced via nucleophilic substitution or reductive amination reactions, facilitated by reagents such as piperidine and ethanone derivatives.
Industrial Production Methods
In an industrial setting, large-scale production might involve multi-step continuous flow synthesis to enhance yield and purity. Employing automated reactors and real-time monitoring systems ensures optimal reaction conditions, minimizing by-products and waste.
Analyse Chemischer Reaktionen
2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-1-piperidin-1-yl-ethanone exhibits various chemical reactivities:
Oxidation: The compound can undergo oxidation, particularly at the sulfanyl group, forming sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the carbonyl group in ethanone, converting it to alcohols. Reducing agents like lithium aluminum hydride are often used.
Substitution: Electrophilic and nucleophilic substitution reactions are feasible at the phenyl and piperidinyl positions, introducing different functional groups for diverse applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound serves as a versatile intermediate for synthesizing novel derivatives with potential bioactivities. Its functional groups allow for further modification, leading to compounds with unique properties.
Biology and Medicine
In biological research, the compound is explored for its interactions with enzymes and receptors. It shows promise in the development of new pharmaceuticals, particularly in targeting specific pathways in disease treatment.
Industry
Industrial applications include its use as a building block in materials science. Its unique structural features enhance the properties of polymers and other advanced materials.
Wirkmechanismus
The compound's mechanism of action is largely dependent on its ability to interact with molecular targets such as enzymes and receptors. Its fluoro-phenyl and pyridazinylsulfanyl groups facilitate binding to active sites, while the piperidinyl ethanone moiety enhances its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-1-pyrrolidin-1-yl-ethanone
2-[6-(4-Chloro-phenyl)-pyridazin-3-ylsulfanyl]-1-piperidin-1-yl-ethanone
2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-1-morpholin-1-yl-ethanone
Uniqueness
2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-1-piperidin-1-yl-ethanone stands out due to its specific combination of functional groups, enhancing its interaction with biological targets and improving its reactivity profile. Its fluoro-substitution provides unique electronic properties that are not present in its analogs.
Alright, that was a deep dive! If there's another angle you'd like to explore or have any tweaks, let me know. How do you feel about the intricacies of organic compounds? Intriguing or overwhelming?
Eigenschaften
IUPAC Name |
2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3OS/c18-14-6-4-13(5-7-14)15-8-9-16(20-19-15)23-12-17(22)21-10-2-1-3-11-21/h4-9H,1-3,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOIKUPFEPNHGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B2796095.png)


![1-(2,3-dimethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2796098.png)
![methyl (4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2796099.png)
![5-bromo-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)furan-2-carboxamide](/img/structure/B2796102.png)
![1-((3-chlorophenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2796108.png)



![N-[(furan-2-yl)methyl]-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2796112.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-2-fluorobenzamide](/img/structure/B2796115.png)


